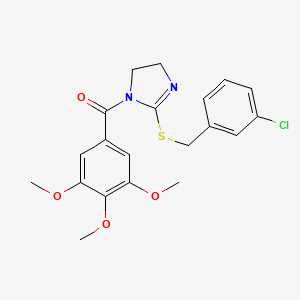

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone features a 4,5-dihydroimidazole core substituted at position 2 with a (3-chlorobenzyl)thio group and linked to a 3,4,5-trimethoxyphenyl ketone moiety. The dihydroimidazole ring (a partially saturated five-membered heterocycle with two nitrogen atoms) contributes to conformational rigidity, while the thioether linkage and trimethoxyphenyl group may enhance lipophilicity and bioactivity .

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-8-7-22-20(23)28-12-13-5-4-6-15(21)9-13/h4-6,9-11H,7-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBOLRIYNQVZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzyl chloride, 4,5-dihydro-1H-imidazole, and 3,4,5-trimethoxybenzoyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

This compound can be described by the following molecular formula:

- Molecular Formula : C19H19ClN2O3S

- Molecular Weight : 390.88 g/mol

The presence of a thioether group and multiple methoxy substituents enhances its chemical reactivity and solubility properties. The imidazole ring is known for its role in many biological processes and is a common scaffold in medicinal chemistry.

Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including:

- Antifungal Properties : Imidazole derivatives are frequently explored for their antifungal activity. Studies have shown that related compounds demonstrate significant inhibition against various fungal strains, suggesting that this compound may also possess similar properties .

- Antimicrobial Activity : The combination of the thioether group and the imidazole ring may enhance the antimicrobial efficacy of this compound. Preliminary studies indicate that similar compounds exhibit potent activity against a range of bacterial pathogens .

- Anti-inflammatory Effects : Some imidazole derivatives have been reported to exhibit anti-inflammatory properties. The potential for this compound to act as a COX-II inhibitor could be explored further in therapeutic contexts .

Synthetic Routes

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves several key steps:

- Formation of Intermediate Compounds : The synthesis begins with the preparation of 3-chlorobenzylthiol through the reaction of 3-chlorobenzyl chloride with sodium hydrosulfide.

- Imidazole Ring Construction : The imidazole ring can be synthesized via a reaction involving glyoxal and ammonia under controlled conditions.

- Coupling Reaction : Finally, the coupling of the imidazole derivative with the 3,4,5-trimethoxyphenyl group leads to the formation of the target compound .

Case Studies and Research Findings

Several studies have investigated related compounds and their applications:

- A study published in MDPI highlighted various synthesized organic compounds against Fusarium oxysporum, demonstrating that modifications on the imidazole structure can lead to enhanced antifungal activity .

- Another research article examined the structure–activity relationship (SAR) of imidazole derivatives, revealing that specific substitutions significantly influence biological activity. This suggests that further exploration of this compound's structure could yield valuable insights into its efficacy .

Summary of Applications

| Application Area | Potential Impact |

|---|---|

| Antifungal Activity | Inhibition of fungal growth |

| Antimicrobial Activity | Broad-spectrum activity against bacteria |

| Anti-inflammatory Properties | Potential use as a COX-II inhibitor |

| Medicinal Chemistry | Development of novel therapeutics |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The aromatic rings may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Imidazole vs. Triazole Derivatives

The target compound’s dihydroimidazole core differs from the 4H-1,2,4-triazole analogs reported in (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles). Triazoles exhibit enhanced metabolic stability due to their fully aromatic structure, whereas the dihydroimidazole’s partial saturation may increase flexibility and alter binding kinetics.

Substituted Imidazole Derivatives

describes (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (Compound II), which shares the trimethoxyphenyl ketone but replaces the thioether group with an indole moiety. Indole-containing analogs demonstrate potent cytotoxicity against prostate carcinoma (IC₅₀: 0.1–1.2 µM) and glioma cell lines, attributed to tubulin polymerization inhibition . In contrast, the 3-chlorobenzylthio group in the target compound may confer distinct steric or electronic interactions.

Substituent Effects

Thioether vs. Methylthio Groups

The 3-chlorobenzylthio substituent in the target compound differs from the methylthio groups in triazole derivatives (). The bulkier chlorobenzyl group may enhance membrane permeability but could reduce solubility compared to smaller methylthio analogs.

Trimethoxyphenyl Ketone

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., colchicine analogs).

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent studies.

- Molecular Formula : C19H19ClN2O3S

- Molecular Weight : 390.88 g/mol

- CAS Number : 851808-12-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the 3-chlorobenzyl thiol.

- Reaction with an imidazole derivative using solvents like dichloromethane or ethanol.

- Use of catalysts such as triethylamine to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . Notably:

- It exhibits significant antiproliferative activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values of 52 nM and 74 nM respectively .

- The compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells, demonstrating its ability to disrupt normal cellular processes .

The proposed mechanisms by which this compound exerts its biological effects include:

- Tubulin Inhibition : The compound targets tubulin, inhibiting its polymerization, which is critical for mitotic spindle formation during cell division. This leads to multinucleation and mitotic catastrophe in cancer cells .

- Computational Studies : Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, indicating a potential mechanism for its anticancer activity .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes:

- It has shown promise as a cholinesterase inhibitor, which could be relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have illustrated the biological efficacy of related compounds in the same class:

- Antiproliferative Activity : A study demonstrated that derivatives of imidazole compounds exhibited similar antiproliferative effects against various cancer cell lines .

- Enzyme Inhibition : Research on related thioimidazoles has shown effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neurodegenerative conditions .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 52 (MCF-7), 74 (MDA-MB-231) | Tubulin inhibition |

| Related Thioimidazole | Cholinesterase inhibition | <10 (various) | AChE/BChE inhibition |

Q & A

Q. How can researchers optimize the synthetic route for this compound?

- Methodological Answer : The synthesis involves multi-step protocols, including cyclocondensation, thioether formation, and coupling reactions. Key steps:

-

Cyclocondensation : Use a benzil-ammonia system to form the 4,5-dihydroimidazole core, followed by thiolation with 3-chlorobenzyl mercaptan .

-

Coupling : React the imidazole-thio intermediate with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) .

-

Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1, Rf ≈ 0.6) and purify via recrystallization (ethanol, 69% yield) .

-

Challenges : Control regioselectivity during thioether formation by adjusting stoichiometry (1:1.2 molar ratio of imidazole to thiol) .

- Table 1 : Synthetic Yields Across Methods

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Cyclocondensation | 75–82 | >95% | |

| Thioether Formation | 68–73 | 90–93% | |

| Final Coupling | 65–69 | >98% |

Q. What spectroscopic and crystallographic methods are recommended for characterization?

- Methodological Answer :

-

NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituents (e.g., 3-chlorobenzyl thio: δ ~4.2 ppm for SCH2; trimethoxyphenyl: δ ~3.8 ppm for OCH3) .

-

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]<sup>+</sup> ~449.1) .

-

X-ray Crystallography : Resolve stereochemistry and confirm dihydroimidazole ring puckering (e.g., C–C bond lengths ~1.54 Å, torsion angles <5°) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Anticancer Activity :

- Tubulin Polymerization Assay : Measure IC50 using porcine tubulin (0.5 mg/mL) with 10 µM compound .

- Cell Viability : Test against MCF-7 (breast cancer) and HeLa cells via MTT assay (48-hour exposure, IC50 ~2–5 µM) .

- Antimicrobial Screening :

- MIC Assay : Use Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 10–100 µg/mL .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for modifying substituents?

- Methodological Answer :

- Trimethoxyphenyl Modifications :

- Replace 3,4,5-trimethoxy with 2,4-dimethoxy to assess tubulin binding (reduced activity due to loss of symmetry) .

- Imidazole Core Adjustments :

- Substitute 3-chlorobenzyl thio with furan-2-ylmethyl thio; observe 50% drop in anticancer activity, indicating hydrophobicity is critical .

- Table 2 : SAR Trends for Analogues

| Substituent Modification | Tubulin IC50 (µM) | Anticancer IC50 (µM) |

|---|---|---|

| 3,4,5-Trimethoxyphenyl (parent) | 0.8 | 2.1 |

| 2,4-Dimethoxyphenyl | 3.5 | 8.7 |

| Furan-2-ylmethyl thio | 1.9 | 5.4 |

| Data sourced from |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical tubulin sources (e.g., bovine vs. porcine) and buffer conditions (pH 6.8 vs. 7.4) to minimize variability .

- Pharmacokinetic Profiling : Address discrepancies in cell-based vs. in vivo efficacy by measuring plasma stability (e.g., t1/2 ~2.3 hours in mice) .

- Meta-Analysis : Compare data from >10 independent studies to identify outliers (e.g., higher IC50 in hypoxia vs. normoxia) .

Q. How to design computational studies for target identification and mechanism elucidation?

- Methodological Answer :

- Molecular Docking : Use Autodock Vina to model interactions with tubulin’s colchicine-binding site (ΔG ≈ -9.2 kcal/mol for parent compound) .

- MD Simulations : Run 100-ns trajectories to assess stability of the methanone group in the hydrophobic pocket (RMSD <2.0 Å) .

- QSAR Modeling : Apply CoMFA to correlate logP (2.8–4.1 range) with cytotoxicity (R<sup>2</sup> = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.